2,4-Difluoro-6-nitrobenzoic acid
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Overview
Description
2,4-Difluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 6th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrobenzoic acid typically involves the nitration of 2,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2,4-Difluorobenzoic acid
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Reduction: 2,4-Difluoro-6-aminobenzoic acid
Substitution: 2-Methoxy-4-fluoro-6-nitrobenzoic acid (when one fluorine is substituted with a methoxy group)
Scientific Research Applications
2,4-Difluoro-6-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms and a nitro group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-nitrobenzoic acid: Similar structure but with the nitro group at the 5th position.
2,6-Difluoro-3-nitrobenzoic acid: Similar structure but with the nitro group at the 3rd position and fluorine atoms at the 2nd and 6th positions.
Uniqueness
2,4-Difluoro-6-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro group and fluorine atoms can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-difluoro-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPIOMPOBZEOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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